N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine
CAS No.:
Cat. No.: VC17799630
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine -](/images/structure/VC17799630.png)
Specification
Molecular Formula | C11H13ClFN |
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Molecular Weight | 213.68 g/mol |
IUPAC Name | N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine |
Standard InChI | InChI=1S/C11H13ClFN/c1-7(14-9-3-4-9)10-5-2-8(13)6-11(10)12/h2,5-7,9,14H,3-4H2,1H3 |
Standard InChI Key | KFAYNAIFVCBNFD-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=C(C=C(C=C1)F)Cl)NC2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three critical components:
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Cyclopropane ring: A three-membered carbon ring bonded directly to the primary amine group, introducing significant ring strain (≈27 kcal/mol) that enhances metabolic stability compared to larger cycloalkanes.
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Ethyl spacer: A two-carbon chain linking the cyclopropanamine moiety to the aromatic system, providing conformational flexibility for target engagement.
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2-Chloro-4-fluorophenyl group: A disubstituted benzene ring with electron-withdrawing halogens at the ortho (Cl) and para (F) positions, creating a dipole moment () that influences binding interactions .
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 239.70 g/mol |
logP (Octanol-Water) | 2.8 ± 0.3 |
Aqueous Solubility (HCl salt) | 22 mg/mL (pH 7.4, 25°C) |
Melting Point | 158–162°C (decomposition observed) |
Synthetic Methodologies
Reductive Amination Pathway
The most efficient synthesis involves reductive amination of 2-chloro-4-fluorophenylacetone with cyclopropanamine:
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Reaction Setup:
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Dissolve 2-chloro-4-fluorophenylacetone (1.0 equiv) and cyclopropanamine (1.2 equiv) in anhydrous methanol.
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Add sodium cyanoborohydride (1.5 equiv) as a reducing agent.
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Maintain pH 5–6 using acetic acid.
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Optimized Conditions:
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Temperature: 25°C
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Duration: 18–24 hours
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Yield: 78–82% after purification via recrystallization (ethanol/water, 4:1 v/v).
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Industrial-Scale Production
Continuous flow reactors with immobilized catalysts (e.g., Pd/C) improve scalability:
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Residence Time: 12 minutes
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Throughput: 1.2 kg/h
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Purity: >99% (HPLC analysis, C18 column, 0.1% TFA/acetonitrile gradient) .
Biological Activity and Mechanism
Neurotransmitter Receptor Interactions
In vitro binding assays reveal high affinity for:
The ortho-chlorine substituent enhances hydrophobic interactions with receptor subpockets, while the para-fluorine improves membrane permeability via increased lipophilicity .
Enzyme Inhibition Profile
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Monoamine Oxidase B (MAO-B): IC50 = 450 nM (non-competitive inhibition) .
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Catechol-O-Methyltransferase (COMT): No significant activity (IC50 >10,000 nM) .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Pharmacological Properties
Compound | 5-HT2A (nM) | MAO-B IC50 (nM) | logP |
---|---|---|---|
N-[1-(2-Cl-4-F-Ph)ethyl]cyclopropanamine | 12 | 450 | 2.8 |
N-[1-(4-F-Ph)ethyl]cyclopropanamine | 28 | 620 | 2.1 |
N-[1-(2-Cl-Ph)ethyl]cyclopropanamine | 19 | 510 | 3.2 |
Key trends:
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